2-Chloro-6-fluoro-8-iodoquinoline
Description
Properties
Molecular Formula |
C9H4ClFIN |
|---|---|
Molecular Weight |
307.49 g/mol |
IUPAC Name |
2-chloro-6-fluoro-8-iodoquinoline |
InChI |
InChI=1S/C9H4ClFIN/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H |
InChI Key |
DOIVXYWGTUXESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)I)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Approach
The quinoline nucleus can be synthesized by classical methods such as the Skraup synthesis starting from substituted anilines or phenols. For example, 2-amino-5-fluorophenol has been used to prepare 6-fluoroquinoline derivatives via Skraup synthesis, providing a key intermediate for further halogenation steps.
Halogenation Sequence and Selectivity
The key challenge is the selective incorporation of chlorine at position 2, fluorine at position 6, and iodine at position 8 of the quinoline ring. The following methods have been reported or inferred from related compounds:
Chlorination at position 2 : Achieved by chlorinating quinoline derivatives or using chlorinated precursors. Chlorine substitution at position 2 is often introduced early in the synthesis or via electrophilic substitution reactions.
Fluorination at position 6 : Introduction of fluorine at position 6 can be achieved by starting from fluorinated phenol precursors or by selective fluorination of quinoline intermediates. Attempts to fluorinate position 3 have shown difficulty, but position 6 fluorination is stable under acidic hydrolysis conditions.
Iodination at position 8 : Iodination is typically conducted via electrophilic aromatic substitution using iodine sources such as iodine (I2) or iodide salts in the presence of oxidizing agents. Metalation of the quinoline ring at position 8 followed by quenching with iodine is a common approach.
Metalation and Electrophilic Iodination
A highly efficient method involves directed metalation of halogenated quinolines followed by electrophilic iodination:
Use of magnesium amide bases such as TMPMgCl- LiCl (2,2,6,6-tetramethylpiperidino magnesium chloride lithium chloride complex) to selectively metallate the quinoline ring at position 8.
The metallated intermediate is then treated with iodine to afford the 8-iodo derivative.
This approach allows for high conversion rates (up to 96%) and good isolated yields (around 90%) under mild conditions, with residence times as short as 1 minute in flow reactors.
Example Procedure for Preparation of 2-Chloro-6-fluoro-8-iodoquinoline
Based on the literature and related halogenated quinoline syntheses, a plausible multi-step synthetic route is:
Preparation Data and Yields
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-8-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds, expanding its structural diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine can be used.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .
Scientific Research Applications
2-Chloro-6-fluoro-8-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-8-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it can inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to induce anticancer activities .
Comparison with Similar Compounds
Table 1: Comparative Data for Halogenated Quinolines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
